3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor is a ligand-gated ion channel that is expressed on various immune cells, including macrophages and microglia. Activation of the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor leads to the release of pro-inflammatory cytokines and the formation of inflammasomes, which are involved in the pathogenesis of various diseases. 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid binds to the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor and inhibits its activation, thereby reducing inflammation and immune responses.
Biochemical and Physiological Effects
In vitro and in vivo studies have shown that 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid has anti-inflammatory and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and microglia. It also reduces the formation of inflammasomes and the activation of caspase-1, which is involved in the pathogenesis of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid in lab experiments is its selectivity for the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor. It does not interact with other P2X receptors or other ion channels, which reduces the risk of off-target effects. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Another direction is to develop more potent and selective 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor antagonists with improved pharmacokinetic properties. Additionally, the use of 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid involves the reaction of 2-amino-6-methylpyridine-3,5-dicarboxylic acid with 4-formylbenzoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) solvent. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It acts as a selective antagonist of the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor, which is involved in the regulation of immune responses and inflammation.
Eigenschaften
IUPAC Name |
3-[[(6-methylpyridine-2-carbonyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-2-7-13(17-10)14(18)16-9-11-5-3-6-12(8-11)15(19)20/h2-8H,9H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHESGVGFKDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.